molecular formula C22H14O6 B14006348 3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) CAS No. 87116-23-2

3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)

Katalognummer: B14006348
CAS-Nummer: 87116-23-2
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: JDJZNSVKURNQJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one typically involves the formation of benzofuran rings through various cyclization reactions. One common method is the free radical cyclization cascade, which is effective for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isobenzofuran-1,3-dione derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors, leading to the inhibition of tumor growth, bacterial proliferation, and viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one is unique due to its specific substitution pattern and the presence of multiple benzofuran rings.

Eigenschaften

CAS-Nummer

87116-23-2

Molekularformel

C22H14O6

Molekulargewicht

374.3 g/mol

IUPAC-Name

3-[2-[(3-oxo-1H-2-benzofuran-1-yl)oxy]phenoxy]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H14O6/c23-19-13-7-1-3-9-15(13)21(27-19)25-17-11-5-6-12-18(17)26-22-16-10-4-2-8-14(16)20(24)28-22/h1-12,21-22H

InChI-Schlüssel

JDJZNSVKURNQJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(OC2=O)OC3=CC=CC=C3OC4C5=CC=CC=C5C(=O)O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.